molecular formula C16H14N2O3S B10949071 3-(2,4-dimethoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

3-(2,4-dimethoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B10949071
M. Wt: 314.4 g/mol
InChI Key: OSSNAFWGFLBWOB-UHFFFAOYSA-N
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Description

3-(2,4-DIMETHOXYPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE is an organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-DIMETHOXYPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-DIMETHOXYPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydroquinazolinones

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(2,4-DIMETHOXYPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2,4-DIMETHOXYPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-DIMETHOXYPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE is unique due to the presence of both the 2-sulfanyl group and the 2,4-dimethoxyphenyl group. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H14N2O3S

Molecular Weight

314.4 g/mol

IUPAC Name

3-(2,4-dimethoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C16H14N2O3S/c1-20-10-7-8-13(14(9-10)21-2)18-15(19)11-5-3-4-6-12(11)17-16(18)22/h3-9H,1-2H3,(H,17,22)

InChI Key

OSSNAFWGFLBWOB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S)OC

Origin of Product

United States

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